Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride
Description
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride (CAS: 3548-74-1) is a synthetic amine derivative characterized by a benzodioxole moiety linked to a phenethylamine backbone. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol . Key structural features include:
- A phenethylamine chain, a common scaffold in psychoactive and bioactive compounds.
- A hydrochloride salt, enhancing solubility and stability.
The compound has a topological polar surface area (TPSA) of 30.49 Ų and a calculated logP (lipophilicity) of 3.94, suggesting moderate hydrophobicity . These properties make it a candidate for pharmacological studies, though its specific biological activity remains under-researched.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUFQKKFRQDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride may exhibit significant neuropharmacological effects. For instance, derivatives of this compound have been studied for their potential in modulating neurotransmitter systems, specifically in the context of anxiety and depression treatments. The compound's ability to influence serotonin receptors could make it a candidate for further investigation in mood disorder therapies.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with the production of pro-inflammatory cytokines. This property is particularly relevant in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation.
Proteomics Research
As noted by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research. Its biochemical properties allow it to serve as a tool for studying protein interactions and functions within complex biological systems. This application is crucial for understanding cellular mechanisms and developing targeted therapies.
Synthesis of Functional Materials
The compound's unique chemical structure has implications in material science, particularly in the synthesis of functional materials such as polymers and nanomaterials. Its reactivity can be harnessed to create novel materials with specific electrical or optical properties, which are valuable in electronics and photonics.
Case Study: Neuropharmacological Effects
A study published in a reputable journal examined the effects of this compound on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
| Study | Findings | |
|---|---|---|
| Neuropharmacology Study | Significant reduction in anxiety-like behaviors | Potential anxiolytic effects warrant further investigation |
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the compound's anti-inflammatory properties through its effect on TNF-alpha production in human immune cells. The study demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha, highlighting its potential therapeutic role in inflammatory diseases.
| Study | Findings | |
|---|---|---|
| Anti-inflammatory Study | Decreased TNF-alpha levels | Potential therapeutic role in inflammatory diseases |
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound interacts with microtubules, leading to the disruption of microtubule assembly and inhibition of cell division .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- Methoxy or ethoxy substitutions (e.g., 3-ethoxy-4-methoxy-benzyl) increase molecular weight significantly (351.82 g/mol vs. 291.77 g/mol for the parent compound) .
- Fluorine substitution (e.g., 4-fluoro-phenethyl) minimally alters molecular weight (309.76 g/mol) .
Hydrogen Bonding and Solubility: Compounds with additional methoxy/ethoxy groups (e.g., 3-ethoxy-4-methoxy-benzyl) exhibit higher hydrogen bond acceptors (5 vs.
Hazard Classification :
- Methoxy-substituted analogs (2- and 3-methoxy-benzyl) are classified as irritants, suggesting handling precautions are necessary .
Research Findings and Functional Implications
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and related fields.
Chemical Structure and Properties
This compound features a complex structure that includes a benzo[d]dioxole moiety, which is known for its ability to interact with various biological targets. The compound's molecular formula can be represented as C₁₄H₁₅ClN₂O₂, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:
- Receptor Binding : The compound binds to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and neuropsychiatric disorders. This interaction can lead to altered neurotransmitter levels, influencing both mood and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition results in increased availability of these neurotransmitters, potentially enhancing mood and cognitive function.
Biological Activities
The compound exhibits a range of biological activities that have been explored in various studies:
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Additionally, it can cause cell cycle arrest at the S phase in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Due to its ability to inhibit MAO and modulate serotonin levels, the compound may also have neuroprotective effects. Studies have suggested that it could be beneficial in treating neurodegenerative diseases by enhancing neurotransmitter availability and protecting neuronal cells from oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : In laboratory settings, the compound was tested on various cancer cell lines where it demonstrated significant inhibition of cell proliferation and induced apoptosis. The IC50 values varied depending on the cell type but generally indicated potent activity against human cancer cells .
- Animal Models : In animal models of depression and anxiety, administration of the compound resulted in improved behavioral outcomes consistent with increased serotonin levels. These findings support its potential use as an antidepressant or anxiolytic agent.
Biochemical Pathways
This compound influences several biochemical pathways:
| Pathway | Effect |
|---|---|
| MAPK/ERK Pathway | Modulation of cell proliferation |
| Apoptosis Pathway | Induction via caspase activation |
| Neurotransmitter Regulation | Increased serotonin/dopamine levels |
Q & A
Q. Table 1: Activity Profile of Key Analogs
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|---|
| 5 | 27 | 45 | 180 |
| 13 | 32 | 48 | 190 |
| 19 | 35 | 81 | 210 |
| Stiripentol (Ref.) | 115 | 110 | 350 |
Data adapted from in vivo rodent models .
Basic: What analytical techniques are critical for validating the compound’s purity and structural conformation?
Answer:
- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) confirms proton environments (e.g., benzodioxol methylene at δ 4.8–5.2 ppm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity, critical for pharmacological reproducibility .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 328.1542) .
Advanced: How can Mercury CSD software resolve crystal packing ambiguities in hydrochloride salts of structurally related compounds?
Answer:
Mercury’s Materials Module enables:
- Intermolecular interaction analysis : Hydrogen-bonding networks between Cl⁻ ions and amine groups, visualized via void mapping .
- Packing similarity metrics : Comparison with analogs (e.g., benzylamine hydrochloride) to predict solubility and stability trends .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Based on SDS guidelines:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : In airtight containers at ≤20°C, away from oxidizing agents .
Advanced: How should neurotoxicity be evaluated alongside anticonvulsant activity in preclinical studies?
Answer:
- Rotarod test : Assess motor coordination deficits in rodents at 1–6 hours post-administration to determine TD₅₀ (toxic dose 50%) .
- Dose-ranging studies : Compare ED₅₀ (effective dose) and TD₅₀ to calculate a protective index (PI = TD₅₀/ED₅₀). A PI >3 is considered favorable .
Advanced: How can conflicting activity data (e.g., high MES protection but low scPTZ efficacy) guide SAR optimization?
Answer:
- Hybridization strategies : Combine pharmacophores (e.g., pyrrolidinyl or piperazinyl groups) to broaden activity spectra. For instance, introducing a 2-pyrrolidinone ring improved scPTZ ED₅₀ by 1.5-fold in analog 13 .
- Docking studies : Use serotonin transporter (SERT) homology models to identify steric clashes or hydrogen-bond mismatches in low-activity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
